molecular formula C12H21Cl2N3O3S B1377418 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride CAS No. 1432677-73-0

2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride

Cat. No.: B1377418
CAS No.: 1432677-73-0
M. Wt: 358.3 g/mol
InChI Key: IIQMIBOMAQMHCV-UHFFFAOYSA-N
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Description

2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride is a chemical compound with the molecular formula C12H19N3O3S.2HCl. It is known for its unique structure, which includes an amino group, a methanesulfonyl group, and a pyridinylmethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the butanamide backbone: This involves the reaction of a suitable butanoic acid derivative with an amine to form the amide bond.

    Introduction of the methanesulfonyl group: This step involves the sulfonylation of the intermediate compound using methanesulfonyl chloride in the presence of a base.

    Attachment of the pyridinylmethyl group: This is achieved through a nucleophilic substitution reaction where the pyridinylmethyl group is introduced.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.

Scientific Research Applications

2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride involves its interaction with specific molecular targets. The amino and methanesulfonyl groups play crucial roles in its binding to target molecules, while the pyridinylmethyl group enhances its specificity and affinity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride
  • 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-4-ylmethyl)butanamide dihydrochloride

Uniqueness

2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride is unique due to the specific positioning of the pyridinylmethyl group at the 3-position, which can influence its chemical reactivity and biological interactions. This positional isomerism can result in different binding affinities and selectivities compared to its analogs.

Properties

IUPAC Name

2-amino-N-methyl-4-methylsulfonyl-N-(pyridin-3-ylmethyl)butanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S.2ClH/c1-15(9-10-4-3-6-14-8-10)12(16)11(13)5-7-19(2,17)18;;/h3-4,6,8,11H,5,7,9,13H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQMIBOMAQMHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)C(=O)C(CCS(=O)(=O)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride
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2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride
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2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride
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2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride
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2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride
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2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride

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